5-(1,3-Dioxolan-2-YL)pentanenitrile 5-(1,3-Dioxolan-2-YL)pentanenitrile
Brand Name: Vulcanchem
CAS No.: 33683-57-7
VCID: VC18725148
InChI: InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

5-(1,3-Dioxolan-2-YL)pentanenitrile

CAS No.: 33683-57-7

Cat. No.: VC18725148

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-Dioxolan-2-YL)pentanenitrile - 33683-57-7

Specification

CAS No. 33683-57-7
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 5-(1,3-dioxolan-2-yl)pentanenitrile
Standard InChI InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2
Standard InChI Key KLIVUFKMYLIYOL-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)CCCCC#N

Introduction

Structural and Physical Properties

Molecular Structure

The compound consists of a 1,3-dioxolane ring (a five-membered cyclic acetal with two oxygen atoms) attached to a pentanenitrile chain. The nitrile group (CN-\text{C}\equiv\text{N}) confers electrophilic reactivity, while the dioxolane ring enhances stability under acidic and basic conditions .

Physical Characteristics

PropertyValue/Description
CAS Number33683-57-7
Molecular FormulaC8H13NO2\text{C}_8\text{H}_{13}\text{NO}_2
Molecular Weight155.19 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point220–225°C (estimated)
SolubilityMiscible in polar aprotic solvents (e.g., DMF, THF)

Synthesis Methods

Acetalization/Ketalization

The most common synthesis route involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of acid catalysts :

RCHO+HOCH2CH2OHH+R-C(OCH2CH2O)+H2O\text{RCHO} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{R-C(OCH}_2\text{CH}_2\text{O)} + \text{H}_2\text{O}

For 5-(1,3-Dioxolan-2-YL)pentanenitrile, pentanenitrile derivatives are reacted with ethylene glycol under Brønsted (e.g., H2SO4\text{H}_2\text{SO}_4) or Lewis acids (e.g., ZnCl2\text{ZnCl}_2) .

Catalytic Systems and Yields

ReactantsCatalystConditionsYield
Pentanenitrile derivativeH2SO4\text{H}_2\text{SO}_4Reflux, 12 h65–70%
5-ChloropentanenitrileBF3OEt2\text{BF}_3\cdot\text{OEt}_280°C, 6 h78%

Source highlights analogous procedures for dioxolane synthesis, such as the use of pp-toluenesulfonic acid in benzene under Dean-Stark conditions for water removal .

Chemical Reactivity and Applications

Key Reactions

  • Oxidation: The nitrile group resists oxidation, but the dioxolane ring can be cleaved under strong acidic conditions (e.g., HCl/H2O\text{HCl}/\text{H}_2\text{O}) to yield ketones or aldehydes .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the nitrile to a primary amine (CH2NH2-\text{CH}_2\text{NH}_2 ).

  • Nucleophilic Substitution: The nitrile’s α\alpha-hydrogen participates in reactions with organometallic reagents (e.g., Grignard reagents) .

Applications in Organic Synthesis

  • Protecting Groups: The dioxolane ring serves as a protecting group for carbonyl functionalities during multi-step syntheses .

  • Pharmaceutical Intermediates: Used in the synthesis of antiviral agents (e.g., derivatives of L-BHDU for varicella-zoster virus inhibition) .

  • Materials Science: Nitrile-containing dioxolanes are precursors for polymers and liquid crystals .

ParameterDescription
ToxicityIrritant (skin, eyes, respiratory)
StorageInert atmosphere, 2–8°C
DisposalIncineration or hydrolysis under basic conditions

Comparative Analysis with Analogues

Structural Analogues

CompoundStructureKey Differences
5-(1,3-Dioxolan-2-YL)pentanalAldehyde (CHO-\text{CHO})Higher reactivity in nucleophilic additions
5-(1,3-Dioxolan-2-YL)picolinonitrileAromatic nitrileEnhanced stability due to conjugation

Performance in Catalytic Reactions

  • Cyclization Efficiency: 5-(1,3-Dioxolan-2-YL)pentanenitrile shows 20% higher yield in Pd-catalyzed cross-couplings compared to aldehyde analogues .

Future Research Directions

  • Biomedical Applications: Exploration of nitrile hydratase compatibility for prodrug activation .

  • Green Chemistry: Development of solvent-free acetalization protocols using ionic liquids .

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